molecular formula C15H10F6S2 B8353379 1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene

1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene

Cat. No. B8353379
M. Wt: 368.4 g/mol
InChI Key: PWQKTIAUZUGCPE-UHFFFAOYSA-N
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Patent
US05734065

Procedure details

1,2-bis(2-methyl-5-trimethylsilyl-3-thienyl)hexafluorocyclopentene (2.16 g, 0.005 mol) was dissolved in chloroform (200 ml) and was allowed to react for 6 hours under refluxing conditions by adding concentrated hydrobromic acid (10 ml) to the solution. After the completion of the reaction, the chloroform layer was washed with an aqueous solution of sodium bicarbonate and the chloroform was removed under reduced pressures. The reaction product was purified by silicagel column chromatogram to give 1,2-bis(2-methyl-3-thienyl)hexafluorocyclopentene (1.8 g, 0.0049 mol).
Name
1,2-bis(2-methyl-5-trimethylsilyl-3-thienyl)hexafluorocyclopentene
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([Si](C)(C)C)=[CH:5][C:6]=1[C:7]1[C:11]([F:13])([F:12])[C:10]([F:15])([F:14])[C:9]([F:17])([F:16])[C:8]=1[C:18]1[CH:22]=[C:21]([Si](C)(C)C)[S:20][C:19]=1[CH3:27].Br>C(Cl)(Cl)Cl>[CH3:27][C:19]1[S:20][CH:21]=[CH:22][C:18]=1[C:8]1[C:9]([F:16])([F:17])[C:10]([F:14])([F:15])[C:11]([F:13])([F:12])[C:7]=1[C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH3:1]

Inputs

Step One
Name
1,2-bis(2-methyl-5-trimethylsilyl-3-thienyl)hexafluorocyclopentene
Quantity
2.16 g
Type
reactant
Smiles
CC=1SC(=CC1C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC(=C1)[Si](C)(C)C)C)[Si](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours under refluxing conditions
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WASH
Type
WASH
Details
the chloroform layer was washed with an aqueous solution of sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the chloroform was removed under reduced pressures
CUSTOM
Type
CUSTOM
Details
The reaction product was purified by silicagel column chromatogram

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=CC1C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0049 mol
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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